An In-depth Technical Guide to 5,5'-Bis(tributylstannyl)-2,2'-bithiophene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5,5'-Bis(tributylstannyl)-2,2'-bithiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene. This organotin compound is a key building block in the field of organic electronics, particularly in the synthesis of conjugated polymers for various applications.
Core Chemical and Physical Properties
5,5'-Bis(tributylstannyl)-2,2'-bithiophene is a viscous liquid at room temperature.[1] Its core structure consists of two thiophene rings linked at the 2 and 2' positions, with tributylstannyl groups attached at the 5 and 5' positions. These tributyltin moieties are the reactive sites for cross-coupling reactions.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₈S₂Sn₂ | |
| Molecular Weight | 744.35 g/mol | |
| Appearance | Liquid | |
| Density | 1.217 g/mL at 25 °C | |
| Predicted Boiling Point | 632.7 ± 65.0 °C | [2] |
| Flash Point | > 110 °C | |
| Solubility | Soluble in common organic solvents such as toluene, THF, and chloroform. | [3] |
Synthesis of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
The most common and well-established method for synthesizing 5,5'-Bis(tributylstannyl)-2,2'-bithiophene is through the stannylation of a 2,2'-bithiophene precursor.[4] This process typically involves a two-step procedure: dilithiation followed by stannylation.[4]
Experimental Protocol: Synthesis of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
Materials:
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2,2'-Bithiophene
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Tributyltin chloride
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Anhydrous hexane
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Argon or Nitrogen gas
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Standard glassware for air-sensitive reactions (Schlenk line, cannulas, etc.)
Procedure:
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Lithiation:
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In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,2'-bithiophene in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add 2.2 equivalents of n-butyllithium (n-BuLi) dropwise to the cooled solution while stirring. The addition of n-BuLi should be done carefully to maintain the low temperature.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete dilithiation.
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Stannylation:
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Cool the solution of the dilithiated bithiophene back to -78 °C.
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Slowly add 2.2 equivalents of tributyltin chloride to the reaction mixture.
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After the addition, allow the mixture to warm to room temperature and stir overnight.
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Work-up and Purification:
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Quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent such as hexane or diethyl ether.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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The crude product is then purified by column chromatography on silica gel using hexane as the eluent to yield 5,5'-Bis(tributylstannyl)-2,2'-bithiophene as a colorless to pale yellow oil.
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Spectroscopic Characterization
The structure and purity of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene are confirmed by various spectroscopic techniques.
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bithiophene core and the aliphatic protons of the tributyl groups. The aromatic protons typically appear as doublets in the range of δ 7.0-7.2 ppm. The protons of the butyl chains will appear as multiplets in the upfield region (δ 0.8-1.6 ppm). |
| ¹³C NMR | The carbon NMR spectrum will show signals for the aromatic carbons of the bithiophene core and the aliphatic carbons of the tributyl groups. The aromatic carbons attached to the tin atoms will show characteristic satellite peaks due to coupling with the tin isotopes. |
| FT-IR | The FT-IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as the C=C and C-S stretching vibrations of the thiophene rings. |
| UV-Vis | The UV-Vis absorption spectrum in a suitable solvent like THF is expected to show a strong absorption band in the UV region, corresponding to the π-π* transitions of the conjugated bithiophene system.[4] |
Applications in Organic Synthesis: The Stille Coupling Reaction
The primary application of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene is as a monomer in palladium-catalyzed Stille cross-coupling reactions to synthesize conjugated polymers.[4] This reaction forms a carbon-carbon bond between the bithiophene unit and an aromatic dihalide or ditriflate comonomer.
Experimental Protocol: Stille Polymerization
Materials:
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5,5'-Bis(tributylstannyl)-2,2'-bithiophene
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An aromatic dihalide (e.g., a dibrominated aromatic compound)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
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Anhydrous and degassed solvent (e.g., toluene or DMF)
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Inert atmosphere (Argon or Nitrogen)
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Standard glassware for air-sensitive reactions
Procedure:
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Reaction Setup:
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In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene and the aromatic dihalide comonomer in the anhydrous, degassed solvent.
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Add the palladium catalyst (typically 1-2 mol%).
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Polymerization:
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified reaction time (usually 24-48 hours). The progress of the polymerization can be monitored by techniques such as GPC.
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Polymer Isolation and Purification:
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After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
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Collect the polymer by filtration.
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To remove catalyst residues and low molecular weight oligomers, the polymer is typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer).
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The purified polymer is then dried under vacuum.
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Safety and Handling
Organotin compounds, including 5,5'-Bis(tributylstannyl)-2,2'-bithiophene, are toxic and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may have long-term adverse effects on aquatic life. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5,5'-Bis(tributylstannyl)-2,2'-bithiophene is a versatile and essential monomer for the synthesis of a wide range of conjugated polymers. Its well-established synthetic route and reactivity in Stille coupling reactions make it a valuable tool for researchers in organic electronics, materials science, and drug development. Understanding its chemical properties and handling it with appropriate safety measures are crucial for its effective and safe utilization in the laboratory.
